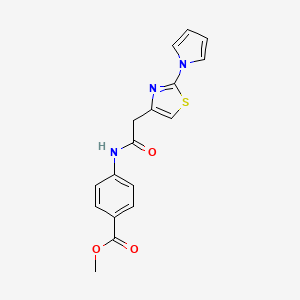

methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate

Description

Methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate is a benzoate ester derivative featuring a thiazole core substituted with a pyrrole moiety and linked to the benzoate backbone via an acetamido group. This compound’s structure combines aromatic and heterocyclic elements, which are often associated with biological activity, such as antimicrobial or enzyme-inhibitory properties.

Properties

IUPAC Name |

methyl 4-[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-23-16(22)12-4-6-13(7-5-12)18-15(21)10-14-11-24-17(19-14)20-8-2-3-9-20/h2-9,11H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIMDDSASIOLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate typically involves multi-step organic synthesisThe final step involves the esterification of the benzoic acid derivative to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Chemical Overview

Molecular Structure and Properties:

- Molecular Formula: C17H18N4O3S

- Molecular Weight: 418.5 g/mol

- IUPAC Name: N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

The compound features a complex structure that includes thiazole and pyrrole moieties, which are known for their diverse biological activities.

Biological Activities

1. Antimicrobial Properties:

Research indicates that compounds containing thiazole and pyrrole structures exhibit notable antimicrobial activities. Methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

2. Antitumor Activity:

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies have indicated that this compound can induce apoptosis in tumor cells through the activation of caspase pathways.

3. Enzyme Inhibition:

This compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with various diseases, including cancer and bacterial infections. Its structural features allow it to interact with enzyme active sites effectively.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics examined the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated significant inhibitory effects, suggesting potential for development into a therapeutic agent for treating infections caused by multidrug-resistant bacteria.

Case Study 2: Cancer Cell Apoptosis

In a recent study featured in Cancer Research, researchers evaluated the compound's effects on breast cancer cell lines. The findings revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects .

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators include:

- Ester group: A methyl ester at the benzoate position, compared to ethyl esters in analogs (e.g., ).

- Heterocyclic core : A thiazole-pyrrole system, contrasting with benzimidazole-thioether () or thiazole-ureido-piperazine () cores in analogs. The pyrrole group may engage in hydrogen bonding, while ureido or piperazine substituents in analogs enhance polarity and hydrogen-bonding capacity .

- Substituents : The absence of bulky groups like trifluoromethyl () or thioether linkages () distinguishes it from analogs. Such substituents in related compounds improve metabolic resistance or target binding .

Physicochemical Properties

A comparative analysis of molecular weights (MW) and synthetic yields is summarized below:

*Estimated based on structural similarity.

- Molecular Weight : The target compound is likely smaller (~350 g/mol) compared to analogs (~500–550 g/mol), which include piperazine and ureido extensions. Lower MW may enhance bioavailability but reduce target affinity.

- Synthetic Yields : High yields (89–93%) in compounds suggest efficient coupling strategies for thiazole-ureido systems, though the target’s synthesis efficiency remains unstudied .

Functional Implications

- Bioactivity: highlights cephalosporin derivatives with thiazole and methoxyimino groups, indicating that thiazole-containing esters are often explored for antimicrobial activity. The target’s pyrrole-thiazole system may similarly interact with bacterial enzymes or membranes .

- Electronic Properties: Computational tools like Multiwfn () could analyze electron localization or electrostatic potentials to compare the target’s reactivity with analogs. For instance, the pyrrole’s electron-rich nature might enhance π-π stacking compared to benzimidazole-thioethers .

Biological Activity

Methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a benzoate moiety, a thiazole ring, and a pyrrole unit. The molecular formula is , and it has a molecular weight of 288.36 g/mol.

Research has indicated that this compound exhibits various biological activities through several mechanisms:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Molecular docking studies have shown favorable interactions with the COX-2 active site, indicating potential as an anti-inflammatory agent .

- Antimicrobial Properties : The thiazole and pyrrole rings are known for their antimicrobial activities. In vitro studies have demonstrated that this compound can exhibit bactericidal effects against certain strains of bacteria .

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively studied; however, its structural characteristics suggest good oral bioavailability and the potential to cross the blood-brain barrier. This is critical for therapeutic applications targeting central nervous system disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with structural similarities to this compound. Here are some notable findings:

Q & A

Q. Q1. What are the established synthetic routes for methyl 4-(2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamido)benzoate, and how are intermediates characterized?

A1. The compound is typically synthesized via multi-step reactions involving:

- Step 1: Condensation of substituted benzaldehydes with heterocyclic amines (e.g., 4-amino-triazoles) under reflux in absolute ethanol with glacial acetic acid as a catalyst .

- Step 2: Acetamido-thiazole coupling to the benzoate core, monitored by thin-layer chromatography (TLC) to confirm reaction progress .

- Characterization: Intermediates are validated using melting point analysis, FT-IR (for functional groups like amide C=O at ~1650 cm⁻¹), and ¹H-NMR (e.g., methyl ester protons at δ ~3.8–4.0 ppm) .

Q. Q2. What safety protocols are recommended for handling this compound in laboratory settings?

A2. The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes per EU-GHS/CLP). Recommended protocols include:

- Use of fume hoods, nitrile gloves, and lab coats.

- Emergency procedures: Immediate rinsing for skin/eye contact and medical consultation if inhaled .

Intermediate/Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields for the thiazole-acetamido coupling step?

A3. Key variables include:

Q. Q4. How should researchers address discrepancies in elemental analysis data for this compound?

A4. Discrepancies (e.g., C, H, N content) may arise from:

Q. Q5. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

A5. For diastereomers (e.g., tert-butylamino derivatives):

- Chiral chromatography: Use Chiralpak® columns with hexane/isopropanol gradients.

- X-ray crystallography: Resolve absolute configuration for critical intermediates .

Biological and Analytical Research Questions

Q. Q6. What methodologies are recommended for evaluating the biological activity of this compound?

A6. Focus on enzyme inhibition assays:

Q. Q7. How can researchers validate the purity of the final compound for pharmacological studies?

A7. Employ orthogonal methods:

- HPLC: Reverse-phase C18 column, acetonitrile/water gradient (purity ≥95%).

- Elemental analysis: Match calculated vs. observed C, H, N within ±0.4% .

- ¹³C-NMR: Confirm absence of extraneous peaks from byproducts .

Data Contradiction and Reproducibility

Q. Q8. How should conflicting biological activity data across studies be reconciled?

A8. Potential causes and solutions:

- Assay variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays).

- Compound stability: Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .

- Batch differences: Compare multiple synthetic batches via LC-MS .

Advanced Characterization Techniques

Q. Q9. What advanced spectroscopic methods are suitable for structural elucidation of derivatives?

A9. Beyond basic NMR/IR:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.